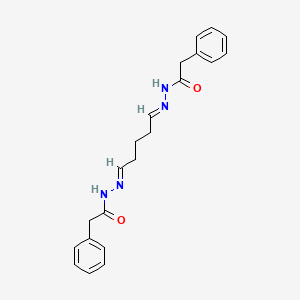![molecular formula C20H12Cl2N4S B11555738 2-Amino-6-[(3,4-dichlorobenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11555738.png)
2-Amino-6-[(3,4-dichlorobenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE is a complex organic compound with significant potential in various scientific fields This compound features a pyridine ring substituted with amino, phenyl, and dicarbonitrile groups, along with a sulfanyl linkage to a dichlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a dichlorophenylmethyl sulfide under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2-AMINO-6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
- 2-AMINO-4,6-DICHLOROPHENOL
- 2-AMINO-4-(3,4-DICHLOROPHENYL)-6-(2-THIENYL)-4H-PYRAN-3,5-DICARBONITRILE
Comparison: Compared to similar compounds, 2-AMINO-6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE exhibits unique structural features, such as the combination of a pyridine ring with a dichlorophenylmethyl sulfanyl group
属性
分子式 |
C20H12Cl2N4S |
|---|---|
分子量 |
411.3 g/mol |
IUPAC 名称 |
2-amino-6-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H12Cl2N4S/c21-16-7-6-12(8-17(16)22)11-27-20-15(10-24)18(13-4-2-1-3-5-13)14(9-23)19(25)26-20/h1-8H,11H2,(H2,25,26) |
InChI 键 |
IJDTVUSWFOOQPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11555659.png)
![N'-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide](/img/structure/B11555664.png)
![3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11555673.png)
![Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11555680.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide](/img/structure/B11555695.png)
![2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11555697.png)
![2-(3-methylphenoxy)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11555704.png)
![(3Z)-N-(3-Chloro-2-methylphenyl)-3-{[(3-chlorophenyl)formamido]imino}butanamide](/img/structure/B11555706.png)
![4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11555709.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11555710.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(butan-2-yl)butanamide](/img/structure/B11555713.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide](/img/structure/B11555721.png)
